molecular formula C14H25N3O B2851312 N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide CAS No. 1241551-54-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide

カタログ番号 B2851312
CAS番号: 1241551-54-1
分子量: 251.374
InChIキー: HKDZIZYVXJVPQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, also known as CP-945,598, is a small molecule drug that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, CP-945,598 increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions.

作用機序

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the specific disease or condition that is being targeted, as well as the dose and duration of treatment. In general, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.

実験室実験の利点と制限

The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide in lab experiments include its specificity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential therapeutic effects in various diseases and conditions. However, there are also some limitations to using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, such as its potential off-target effects, its potential toxicity at high doses, and the need for further optimization of its pharmacokinetic properties.

将来の方向性

There are several future directions for the research and development of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy and safety in humans.
2. Investigation of its potential therapeutic effects in other diseases and conditions, such as epilepsy, neurodegenerative diseases, and cancer.
3. Development of novel FAAH inhibitors with improved selectivity, potency, and pharmacokinetic properties.
4. Investigation of the role of endocannabinoids and cannabinoid receptors in various physiological processes, such as pain, inflammation, and mood regulation.
5. Development of combination therapies that target multiple pathways involved in disease pathogenesis, such as combining N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide with other analgesics or anti-inflammatory agents.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide is a small molecule drug that inhibits FAAH and increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions. Its mechanism of action involves the activation of cannabinoid receptors, which can modulate various physiological processes. N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings, and there are several future directions for its research and development.

合成法

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The process starts with the reaction of 1-cyano-1,2-dimethylpropylamine with ethyl chloroacetate to yield N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester. This intermediate is then reacted with cyclopropylmethylamine and methyl iodide to form N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, which is the final product. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been optimized to achieve high yields and purity, and various analytical techniques, such as NMR spectroscopy and HPLC, have been used to confirm its structure and purity.

科学的研究の応用

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various diseases and conditions, such as pain, inflammation, anxiety, depression, and addiction. The inhibition of FAAH by N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. For example, in animal models of pain, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to reduce pain sensitivity and improve analgesia when administered alone or in combination with other analgesics. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, such as arthritis and colitis. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been studied for its potential effects on anxiety and depression, as endocannabinoids have been implicated in the regulation of mood and emotions. Finally, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been investigated for its potential role in addiction, as endocannabinoids have been shown to play a role in drug reward and reinforcement.

特性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-cyclopropylethyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-10(2)14(4,9-15)16-13(18)8-17(5)11(3)12-6-7-12/h10-12H,6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZIZYVXJVPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)C(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。